Dimethyl-phenyl-silane

Description

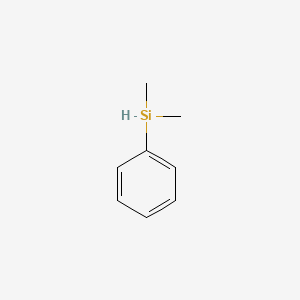

Dimethylphenylsilane (C₈H₁₂Si, CAS 766-77-8), also known as dimethyl(phenyl)silane, is an organosilicon compound with a molecular weight of 136.27 g/mol . Its structure consists of a silicon atom bonded to two methyl groups and one phenyl group, making it a versatile intermediate in synthetic chemistry. This compound is primarily utilized in the preparation of silicon-based materials, such as functionalized polymers and electroconductive coatings, due to its ability to introduce silicon moieties into organic frameworks . Its IUPAC Standard InChIKey (ZISUALSZTAEPJH-UHFFFAOYSA-N) and spectral data (IR, NMR) are well-documented, enabling precise characterization .

Propriétés

IUPAC Name |

dimethyl(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Si/c1-9(2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISUALSZTAEPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-77-8 | |

| Record name | Dimethylphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Table 1: Grignard Method Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF | +10% vs. ether |

| Temperature | 10–15°C | Minimizes side reactions |

| Stoichiometry | 1:1.05 (PhMgBr:SiCl₂) | Ensures complete substitution |

Sodium Condensation Method

A patent-published sodium-mediated condensation route (CN103613609A) offers an alternative pathway using diethoxydimethylsilane, chlorobenzene, and sodium metal. This method eliminates the need for Grignard reagents, reducing costs and operational complexity. The process involves:

-

Sodium Sand Formation : Sodium is dispersed in diethoxydimethylsilane at 102–112°C.

-

Chlorobenzene Addition : Introduced dropwise to form a sodium-phenyl intermediate.

-

Neutralization : Ethanol and methyl chlorosilane quench excess sodium and byproducts.

Notably, this method achieves a chlorobenzene conversion rate of 92–95% and product selectivity exceeding 88% under optimized conditions.

Table 2: Sodium Condensation Protocol (Embodiment 2)

| Step | Conditions | Outcome |

|---|---|---|

| Sodium dispersion | 105°C, 450g solvent | Uniform sodium sand |

| Chlorobenzene addition | 2h, 102–105°C | 94% conversion |

| Neutralization | 30°C, 2h | pH stabilization |

| Distillation | 80–85°C, 10 mmHg | 89% purity |

Catalytic Hydrosilylation Approaches

Recent advancements utilize platinum-based catalysts to facilitate hydrosilylation between phenylacetylene and dimethyldichlorosilane. This method, detailed in RSC publications, offers superior stereochemical control and milder reaction conditions. The catalytic cycle involves:

Followed by hydrogenation to yield the saturated silane. Key advantages include:

-

Turnover Frequency (TOF) : Up to 1,200 h⁻¹ with Karstedt’s catalyst.

-

Selectivity : >98% for anti-Markovnikov addition.

Comparative Analysis of Industrial-Scale Methods

Table 3: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Grignard | 82 | 95 | High | Moderate |

| Sodium Condensation | 89 | 88 | Low | High |

| Hydrosilylation | 91 | 97 | Very High | Limited |

The sodium condensation method excels in cost-effectiveness and scalability, making it preferred for bulk production. Conversely, hydrosilylation is reserved for high-purity applications despite its expense.

Byproduct Management and Purification

All methods generate byproducts such as polysilanes and chlorinated residues. Fractional distillation under reduced pressure (20–30 mmHg) remains the standard purification technique, achieving >99% purity when combined with silica gel chromatography . Industrial facilities often employ continuous distillation columns to enhance throughput.

Analyse Des Réactions Chimiques

Hydrosilylation Reactions

Dimethylphenylsilane participates in transition metal-catalyzed hydrosilylation, adding Si–H bonds across unsaturated substrates like alkenes, alkynes, and carbonyls. Key examples include:

-

Alkene Hydrosilylation : With styrene, it forms (β-phenylethyl)dimethylphenylsilane under platinum or rhodium catalysis .

-

Carbonyl Reduction : Reduces aldehydes and ketones to alcohols via acid- or fluoride ion-catalyzed mechanisms. For α-amino ketones, it achieves >90% diastereoselectivity for threo-amino alcohols .

Mechanism : Polarization of the Si–H bond facilitates hydride transfer, with transition metals (e.g., Rh, Pt) enhancing regioselectivity .

Nucleophilic Substitution

Reacts with Grignard reagents (RMgX) to replace the Si–H bond:

| Entry | RMgX | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-MeC₆H₄MgBr | Ether | 5 | 92 |

| 2 | 4-MeOC₆H₄MgBr | Ether | 5 | 87 |

| 3 | CH₂=CHMgBr | THF | 7 | 71 |

| Data adapted from organometallic studies . |

Silyl Enolate Formation

Displaces tert-butyldimethylsilyl (TBS) groups from enol ethers, generating lithium enolates under mild conditions (−78°C, THF) .

Oxidation and Reduction

-

Oxidation : Converts to silanol (C₆H₅Si(OH)(CH₃)₂) using H₂O₂ or KMnO₄ .

-

Reduction : Acts as a mild reducing agent for nitro groups, epoxides, and halides. In combination with CuCl, selectively reduces aryl ketones over dialkyl ketones .

Dehydrogenative Coupling

With Cu₃(BTC)₂ catalysis, couples with phenol to form siloxanes or undergoes homocoupling to disiloxane (C₆H₅(CH₃)₂Si–O–Si(CH₃)₂C₆H₅) .

Polymerization

B(C₆F₅)₃-catalyzes group-transfer polymerization of methacrylates via in situ silyl ketene acetal formation .

Stereoselective Transformations

-

Erythro/Threo Selectivity : Reduces α-substituted alkanones to diols with >85% erythro preference using chiral Rh catalysts .

-

Enantioselective Esterification : Generates β-phenyldimethylsilyl esters with >90% ee under Pd catalysis .

Stability and Byproducts

-

Hydrolytic Sensitivity : Reacts with moisture to form siloxanes but stable under anhydrous conditions .

-

Byproducts : Includes trisilanes (e.g., 1,3-diphenylhexamethyltrisilane) and disilanes during prolonged storage .

Industrial and Synthetic Utility

| Application | Key Reaction | Reference |

|---|---|---|

| Drug delivery systems | Silylation of biomolecules | |

| Specialty polymers | Hydrosilylation of diynes | |

| Optical materials | Zirconium-siloxane hybrids |

Dimethylphenylsilane’s reactivity spans hydrosilylation, substitution, and redox chemistry, underpinning its role in asymmetric synthesis and advanced materials. Its compatibility with transition metals and tunable selectivity make it indispensable in modern organosilicon chemistry.

Applications De Recherche Scientifique

Silicone Production

Overview:

DMP serves as a crucial intermediate in the production of silicone polymers. These polymers are widely used in sealants, adhesives, and coatings due to their excellent thermal stability and flexibility.

Key Applications:

- Sealants and Adhesives: DMP enhances the performance of silicone-based sealants and adhesives by improving bonding strength and durability.

- Coatings: It is utilized in formulating coatings that require high resistance to temperature and environmental factors.

Surface Modification

Overview:

DMP is effective for modifying surfaces to enhance hydrophobicity and chemical resistance, making it particularly valuable in the electronics and automotive industries.

Key Applications:

- Hydrophobic Coatings: DMP-treated surfaces exhibit reduced wettability, which is beneficial for applications requiring water-repellent properties.

- Chemical Resistance: Surfaces modified with DMP show improved resistance to various chemicals, enhancing their longevity in harsh environments.

Research and Development

Overview:

DMP is extensively used in research settings, particularly in materials science and nanotechnology.

Key Applications:

- Novel Material Development: Researchers utilize DMP to create innovative materials with enhanced properties, such as improved mechanical strength or thermal stability.

- Nanotechnology: It plays a role in synthesizing nanoparticles and nanocomposites, contributing to advancements in electronics and energy storage.

Pharmaceutical Applications

Overview:

DMP is explored for its potential in drug delivery systems due to its favorable chemical properties.

Key Applications:

- Drug Solubility Enhancement: DMP can improve the solubility and bioavailability of certain medications, facilitating more effective drug delivery systems.

- Biocompatibility: Its compatibility with biological systems makes it a candidate for developing drug carriers that minimize adverse reactions.

Case Studies

Mécanisme D'action

The mechanism by which dimethyl-phenyl-silane exerts its effects depends on the specific reaction it is involved in. Generally, the silicon-hydrogen bond in the compound is highly reactive and can participate in various chemical transformations. For example, in hydrosilylation reactions, the silicon-hydrogen bond adds across double bonds in the presence of a catalyst, forming new silicon-carbon bonds . The molecular targets and pathways involved in these reactions are typically determined by the nature of the catalyst and the specific reaction conditions .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Physical Properties of Selected Silanes

Table 2: Reactivity Data in Alkaline Solvolysis

| Compound | Substituent | Relative Reaction Rate (vs. Triphenylsilane) | Reference |

|---|---|---|---|

| Dimethylphenylsilane | p-Methyl | 0.45 | |

| p-Nitro-dimethylphenylsilane | p-Nitro | 2.10 | |

| Triphenylsilane | Phenyl | 1.00 (baseline) |

Activité Biologique

Dimethyl-phenyl-silane (DMPS), a silane compound with the molecular formula CHSi, has garnered attention in various fields of chemistry due to its unique properties and potential applications. This article delves into the biological activity of DMPS, examining its synthesis, reactivity, and implications for biological systems.

This compound is characterized as a clear, colorless liquid with a boiling point of approximately 157 °C and a density of 0.889 g/cm³. The compound is not miscible in water, which is a common trait among silanes. DMPS serves as a reagent for enol ether synthesis and acts as a catalyst in various chemical reactions, including hydrosilylation processes.

| Property | Value |

|---|---|

| Molecular Formula | CHSi |

| Molecular Weight | 136.27 g/mol |

| Boiling Point | 157 °C |

| Density | 0.889 g/cm³ |

| Flash Point | 38 °C |

| Melting Point | -124 °C |

The biological activity of DMPS is primarily linked to its ability to participate in hydrosilylation reactions. These reactions involve the addition of silanes to carbon-carbon double or triple bonds, leading to the formation of alkylsilanes or alkenylsilanes. The presence of the phenyl group enhances the reactivity of DMPS compared to other silanes, making it a valuable reagent in organic synthesis.

Research indicates that DMPS can reduce α-amino ketones to aminoethanols with high stereoselectivity, showcasing its utility in producing biologically relevant compounds. Furthermore, it has been noted for its effectiveness in fluoride ion-catalyzed reductions of aldehydes and ketones, yielding threo products .

Case Studies

- Synthesis of Aminoethanols : A study demonstrated that DMPS could effectively reduce α-amino ketones to their corresponding aminoethanols under mild conditions, highlighting its potential for synthesizing biologically active compounds .

- Hydrosilylation Reactions : In hydrosilylation studies, DMPS was shown to react with various alkenes and alkynes, producing functionalized silanes that could serve as intermediates for further biological applications . The selectivity observed during these reactions suggests that DMPS can be tailored for specific synthetic pathways.

Toxicity and Safety

While the biological activity of DMPS is promising, it is essential to consider its toxicity profile. Current literature suggests that silanes can exhibit varying degrees of toxicity depending on their structure and functional groups. Therefore, appropriate safety measures should be taken when handling DMPS in laboratory settings.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dimethyl-phenyl-silane in laboratory settings, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves hydrosilylation reactions or Grignard reagent pathways. For purity optimization:

- Use inert atmospheres (e.g., nitrogen/argon) to prevent oxidation .

- Monitor reaction progress via -NMR to track silane proton signals (δ 4.5–5.5 ppm) .

- Purify via fractional distillation under reduced pressure (boiling point: ~180–200°C) .

Q. How can researchers characterize the structural stability of this compound under varying thermal conditions?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >250°C) .

- Pair with FT-IR spectroscopy to detect Si–C bond degradation (peaks at 1250–1100 cm) .

- Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar silanes?

- Methodological Answer :

- GC-MS : Identify molecular ion peaks (m/z 182.29 for CHOSi) .

- -NMR : Detect chemical shifts unique to phenyl-substituted silanes (δ −10 to −30 ppm) .

- XRD : Compare crystallographic data with reference libraries (e.g., CSD 58203 for related silanes) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., Si–H bond activation) .

- Use in-situ Raman spectroscopy to monitor intermediate formation under catalytic conditions .

- Apply multivariate analysis to isolate variables (e.g., solvent polarity, ligand effects) contributing to efficiency discrepancies .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel organic transformations?

- Methodological Answer :

- Employ density functional theory (DFT) to model transition states for Si–H bond cleavage .

- Validate predictions with experimental Hammett parameters (σ) for substituent effects on phenyl rings .

- Cross-reference with cheminformatics databases (e.g., PubChem) to identify analogous reaction pathways .

Q. How do steric and electronic properties of this compound influence its performance in silicon-based polymer synthesis compared to diphenylsilanes?

- Methodological Answer :

- Conduct comparative polymerization trials with controlled monomer ratios (e.g., 1:1 vs. 1:2 silane:monomer).

- Analyze steric effects via molecular dynamics simulations (e.g., steric maps of phenyl vs. methyl groups) .

- Quantify electronic contributions using Hammett plots derived from substituent constants .

Data Contradiction & Reproducibility

Q. What systematic approaches can address inconsistencies in reported toxicity profiles of this compound?

- Methodological Answer :

- Replicate studies under standardized OECD guidelines (e.g., acute toxicity testing in Daphnia magna) .

- Perform meta-analyses to identify confounding variables (e.g., solvent carriers, exposure duration) .

- Publish raw datasets with open-access platforms to enable independent verification .

Q. How should researchers design experiments to ensure reproducibility in silane-functionalized surface applications?

- Methodological Answer :

- Document surface pretreatment protocols (e.g., plasma cleaning vs. acid etching) .

- Use atomic force microscopy (AFM) to validate monolayer uniformity across replicates .

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata sharing .

Cross-Disciplinary Applications

Q. What methodologies enable the integration of this compound into hybrid materials for photonics or electronics?

- Methodological Answer :

- Optimize sol-gel processes with controlled hydrolysis rates (pH 4–6) to prevent premature condensation .

- Characterize optical properties via UV-Vis spectroscopy (absorbance at 300–400 nm for Si–C charge-transfer bands) .

- Collaborate with computational chemists to predict bandgap modifications in hybrid systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.